2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile
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Overview
Description
2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile typically involves the reaction of appropriate thieno[2,3-d]pyrimidine derivatives with chloromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include amines, thiols, and other nucleophiles. Oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use agents like sodium borohydride .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a sulfoxide or sulfone derivative .
Scientific Research Applications
2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-d]pyrimidine core. This interaction can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic core and are also investigated for their potential medicinal applications.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are studied for their antidiabetic and anticancer properties.
Uniqueness
2-[2-(Chloromethyl)-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile is unique due to its specific substitution pattern and the presence of a chloromethyl group, which can be further functionalized to create a variety of derivatives with potentially useful properties .
Properties
IUPAC Name |
2-[2-(chloromethyl)-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-8-12-18-14-13(15(20)19(12)7-6-17)11(9-21-14)10-4-2-1-3-5-10/h1-5,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEDMXKXYJDQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)CCl)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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